molecular formula C18H18N2O6S2 B7836748 N-(4-ACETYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE

N-(4-ACETYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE

Cat. No.: B7836748
M. Wt: 422.5 g/mol
InChI Key: ZTTDELJTORVQLJ-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure that includes an acetylphenyl group, a methyl-substituted isothiazolidinone ring, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach might include:

    Formation of the Isothiazolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: This step may involve Friedel-Crafts acylation using acetyl chloride and a suitable catalyst.

    Sulfonamide Formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or acetylphenyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential as an antibiotic or as a lead compound for drug development.

Medicine

Medicinally, sulfonamides are known for their use in treating bacterial infections. This compound might be explored for its efficacy against specific bacterial strains or for its potential to overcome antibiotic resistance.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties that are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE would likely involve interactions with specific molecular targets. For example, as a sulfonamide, it might inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition could disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known antibiotic that shares the sulfonamide moiety.

    Acetaminophen: Contains an acetylphenyl group, though it lacks the sulfonamide and isothiazolidinone components.

    Thiazolidinediones: A class of compounds with a similar ring structure but different functional groups.

Uniqueness

N-(4-ACETYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE is unique due to its combination of functional groups and ring structures. This unique combination may impart specific chemical and biological properties that are not observed in other compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S2/c1-12-11-27(23,24)20(18(12)22)16-7-9-17(10-8-16)28(25,26)19-15-5-3-14(4-6-15)13(2)21/h3-10,12,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTDELJTORVQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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